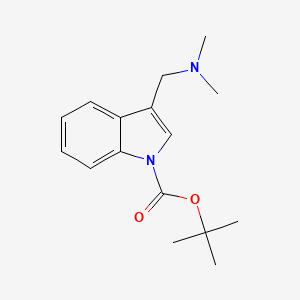

tert-Butyl 3-((dimethylamino)methyl)-1H-indole-1-carboxylate

Description

tert-Butyl 3-((dimethylamino)methyl)-1H-indole-1-carboxylate is a synthetic indole derivative characterized by a tert-butyl carbamate group at the 1-position and a dimethylaminomethyl substituent at the 3-position of the indole ring. The tert-butyl group serves as a protective moiety for the indole nitrogen, enhancing stability during synthetic procedures.

Properties

Molecular Formula |

C16H22N2O2 |

|---|---|

Molecular Weight |

274.36 g/mol |

IUPAC Name |

tert-butyl 3-[(dimethylamino)methyl]indole-1-carboxylate |

InChI |

InChI=1S/C16H22N2O2/c1-16(2,3)20-15(19)18-11-12(10-17(4)5)13-8-6-7-9-14(13)18/h6-9,11H,10H2,1-5H3 |

InChI Key |

TXBNADLBUSOTCT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CN(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-((dimethylamino)methyl)-1H-indole-1-carboxylate typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Introduction of the tert-Butyl Ester Group: The tert-butyl ester group can be introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Attachment of the Dimethylamino Methyl Group: The dimethylamino methyl group can be introduced through a Mannich reaction, which involves the reaction of formaldehyde, dimethylamine, and the indole derivative.

Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be performed on the carbonyl group of the ester, converting it to an alcohol.

Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino methyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.

Major Products:

Oxidation: Oxidized indole derivatives.

Reduction: Alcohol derivatives.

Substitution: Substituted indole derivatives.

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Employed in the development of new synthetic methodologies.

Biology:

- Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

- Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.

Industry:

- Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((dimethylamino)methyl)-1H-indole-1-carboxylate involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of tert-Butyl 3-((dimethylamino)methyl)-1H-indole-1-carboxylate, highlighting differences in substituents, physicochemical properties, and synthetic methodologies:

*Calculated based on molecular formula.

Key Observations:

Substituent Effects on Reactivity and Solubility: The dimethylaminomethyl group in the target compound likely improves aqueous solubility under acidic conditions due to protonation of the tertiary amine. In contrast, non-polar groups like ethynyl () or alkenyl () reduce polarity . Compounds with electron-withdrawing groups (e.g., cyanomethyl in III-23b) exhibit distinct reactivity in cross-coupling reactions, whereas electron-donating groups (e.g., dimethylamino) may stabilize intermediates in catalytic processes .

Positional Isomerism: The 3- and 6-dimethylamino isomers (target vs. 4.3l) differ in electronic effects on the indole ring.

Synthetic Methodologies: Reductive amination () and Grignard reactions () are common for introducing alkyl/aryl groups. The target compound’s dimethylaminomethyl group may be installed via Mannich-type reactions or alkylation of indole precursors . tert-Butyl ester hydrolysis under acidic conditions is a shared vulnerability across analogs, necessitating careful handling in synthetic workflows .

Biological Relevance: Piperazinylmethyl derivatives () are prevalent in dopamine receptor ligands, suggesting that the target compound’s dimethylaminomethyl group could be explored for central nervous system (CNS) drug development .

Biological Activity

tert-Butyl 3-((dimethylamino)methyl)-1H-indole-1-carboxylate, with the CAS number 406170-01-2, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, structure-activity relationships, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 274.36 g/mol

- Structure : The compound features an indole core, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The indole moiety is particularly significant due to its ability to modulate signaling pathways.

Inhibition of GSK-3β

Recent studies have highlighted the compound's potential as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in numerous cellular processes, including glycogen metabolism and cell signaling. Inhibitors of GSK-3β are being explored for their therapeutic potential in conditions such as diabetes and neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. The presence of the dimethylamino group is crucial for its interaction with target proteins, influencing both potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Dimethylamino group | Increases binding affinity |

| tert-butyl group | Enhances lipophilicity |

Case Studies

Several studies have investigated the biological effects of related indole derivatives, providing insights into the potential applications of this compound.

- Neuroprotective Effects : A study demonstrated that compounds with similar structures exhibited neuroprotective properties by modulating oxidative stress pathways. This suggests that this compound may also possess neuroprotective effects, warranting further investigation .

- Anti-inflammatory Activity : Another investigation into indole derivatives showed promising results in reducing inflammation in animal models. The mechanism involved inhibition of pro-inflammatory cytokines, indicating that this compound could have therapeutic applications in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.